(4-Chloro-2-iodophenyl)methanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-chloro-2-iodophenyl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClIN/c8-6-2-1-5(4-10)7(9)3-6/h1-3H,4,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITYVQJZVJJTGCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)I)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClIN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Iii. Chemical Reactivity and Transformation Pathways of 4 Chloro 2 Iodophenyl Methanamine
Electrophilic and Nucleophilic Substitution Reactions on the Halogenated Aromatic Ring
Electrophilic Aromatic Substitution (EAS): Electrophilic aromatic substitution involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. uci.edupdx.edu The rate and regioselectivity of this reaction are heavily influenced by the existing substituents. For (4-Chloro-2-iodophenyl)methanamine, the ring is substituted with two deactivating halogens and one activating aminomethyl group. masterorganicchemistry.compdx.edu The activating effect of the aminomethyl group generally makes the ring more susceptible to electrophilic attack than benzene, while the halogens decrease reactivity. masterorganicchemistry.com
The directing effects are as follows:
-CH₂NH₂ group (at C1): Activating and ortho, para-directing.
-I group (at C2): Deactivating and ortho, para-directing.
-Cl group (at C4): Deactivating and ortho, para-directing.
The positions ortho to the activating aminomethyl group are C2 (blocked by iodine) and C6. The position para is C4 (blocked by chlorine). The positions ortho to the iodine are C1 (blocked) and C3. The position para to the iodine is C5. The positions ortho to the chlorine are C3 and C5. The position para to the chlorine is C1 (blocked). The combined directing effects strongly favor substitution at the C5 position, which is ortho to the chlorine, meta to the aminomethyl group, and para to the iodine. The C3 position is also activated. The strong activating nature of the amine functionality may require protective measures during certain EAS reactions, such as Friedel-Crafts, which are incompatible with amino groups. libretexts.org
Nucleophilic Aromatic Substitution (SₙAr): Nucleophilic aromatic substitution typically requires the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to a leaving group to stabilize the intermediate Meisenheimer complex. libretexts.orgyoutube.comlibretexts.org The aromatic ring of this compound lacks such strong activating groups. Halogens themselves are not sufficiently activating to promote SₙAr under standard conditions. libretexts.orglibretexts.org Therefore, displacement of either the chloride or iodide by a nucleophile via the addition-elimination (SₙAr) mechanism would necessitate harsh reaction conditions, such as high temperatures and the use of very strong nucleophiles. libretexts.orgethz.ch
Reactivity Profiles of the Methanamine Functionality
The primary amine of the methanamine group is a key site for various chemical transformations, including oxidation and substitution reactions.
Primary benzylamines can undergo oxidation to yield different products depending on the reagents and conditions used. Common transformations include the formation of imines, amides, or aldehydes.
Oxidation to Imines: Metal-free catalytic systems, for instance using salicylic (B10762653) acid derivatives under an oxygen atmosphere, can promote the oxidative coupling of benzylamines to form the corresponding N-benzylidenebenzylamines (imines). nih.govacs.org
Oxidation to Amides: A high-yielding oxidation of benzylamines to the corresponding benzamides can be achieved using manganese dioxide (MnO₂) under mild conditions. rsc.org This process is thought to proceed via a dehydrogenation-hydration pathway.
Oxidation to Aldehydes: Visible-light flavin photocatalysis offers a method to convert benzylamines into their corresponding aldehydes under mild conditions, using oxygen as the terminal oxidant. thieme-connect.comresearchgate.net
The specific outcomes for this compound would follow these general principles, as illustrated in the table below.
Table 1: Potential Oxidation Reactions of the Methanamine Functionality
| Product Type | Reagent/Catalyst System | General Yield | Reference |
|---|---|---|---|
| Imine | Salicylic Acid Derivative / O₂ | High | nih.gov |
| Amide | Manganese Dioxide (MnO₂) | High | rsc.org |
| Aldehyde | Riboflavin Tetraacetate / Visible Light / O₂ | Good | thieme-connect.comresearchgate.net |
This section pertains to reactions of the primary amine itself, such as acylation and alkylation, which are fundamental transformations of the methanamine group.
Acylation: Primary amines readily react with acyl halides or anhydrides via nucleophilic substitution to form amides. byjus.com This reaction, often performed in the presence of a base to neutralize the resulting acid, is a robust method for protecting the amine or for synthesizing more complex amide structures. The acylation of this compound would proceed efficiently. youtube.com
Alkylation: The primary amine can be alkylated using alkyl halides. However, this reaction is often difficult to control and can lead to over-alkylation, producing secondary and tertiary amines, as well as quaternary ammonium (B1175870) salts. More controlled methods, such as reductive amination or directed C-H alkylation, are often preferred. nih.govrsc.org For instance, Rhodium-catalyzed C-H alkylation of benzylamines with alkenes has been reported, typically requiring a directing group. nih.govrsc.org
Cross-Coupling Reactions Utilizing Aromatic Halide Positions
A key feature of this compound is the presence of two different halogen atoms on the aromatic ring, which allows for selective functionalization. The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the order: I > Br > OTf > Cl. nih.gov This differential reactivity enables highly regioselective transformations, where the carbon-iodine bond can be selectively coupled while leaving the more robust carbon-chlorine bond intact for subsequent reactions. libretexts.orgwhiterose.ac.uk
The Chan-Lam coupling is a copper-catalyzed reaction that forms C-N bonds between an amine and an arylboronic acid. organic-chemistry.orgwikipedia.org This reaction is conducted under mild conditions, often in the open air. wikipedia.orgrsc.org In the context of this compound, the amine functionality could react with various arylboronic acids to yield secondary amines.
Table 2: Representative Chan-Lam C-N Coupling
| Amine Substrate | Coupling Partner | Catalyst System | Product Type | General Yield | Reference |
|---|---|---|---|---|---|
| This compound | Arylboronic Acid | Cu(OAc)₂ | Secondary Arylamine | Good-High | organic-chemistry.orgnih.gov |
| Imidazole | Phenylboronic Acid | Cu(L₂)₂₂ / K₂CO₃ | N-arylated Imidazole | High | nih.gov |
The selective formation of C-C bonds at the C-I position is a powerful tool for elaborating the molecular scaffold.
Suzuki Coupling: This palladium-catalyzed reaction couples an aryl halide with an organoboron reagent (e.g., boronic acid). Due to the higher reactivity of the C-I bond, this compound is expected to undergo selective Suzuki coupling at the C2 position, leaving the C4-Cl bond untouched. rsc.orgnih.govacs.org This allows for the synthesis of biaryl compounds, which can be further functionalized at the chlorine position if desired.
Sonogashira Coupling: This reaction involves the coupling of an aryl halide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. organic-chemistry.org Similar to the Suzuki reaction, the Sonogashira coupling exhibits high selectivity for aryl iodides over aryl chlorides. libretexts.orgchemicalforums.com This allows for the regioselective introduction of an alkyne moiety at the C2 position of the target molecule.
Hiyama Coupling: The Hiyama coupling is a palladium-catalyzed cross-coupling of an organic halide with an organosilane. wikipedia.orgorganic-chemistry.org It offers an alternative to the Suzuki reaction and also shows excellent selectivity for the more reactive C-I bond over the C-Cl bond. wikipedia.orgnih.gov
Chan-Lam Coupling: While primarily known for C-N and C-O bond formation, the prompt includes it here. The typical Chan-Lam reaction involves the amine or an alcohol as a nucleophile coupling with a boronic acid, not the aryl halide part of the molecule. organic-chemistry.orgwikipedia.org Therefore, it is more accurately categorized under C-N bond formation (Section 3.3.1).
Table 3: Predicted Regioselective C-C Cross-Coupling Reactions
| Coupling Reaction | Coupling Partner | Catalyst System | Selective Position | Product Type | Reference |
|---|---|---|---|---|---|
| Suzuki | Arylboronic Acid | Pd Catalyst (e.g., Pd(PPh₃)₄) / Base | C2 (C-I) | 2-Aryl-4-chlorobenzylamine | rsc.orgnih.gov |
| Sonogashira | Terminal Alkyne | Pd/Cu Catalyst / Base | C2 (C-I) | 2-Alkynyl-4-chlorobenzylamine | libretexts.orgorganic-chemistry.org |
| Hiyama | Organosilane | Pd Catalyst / Activator (e.g., F⁻) | C2 (C-I) | 2-Aryl-4-chlorobenzylamine | wikipedia.orgorganic-chemistry.orgnih.gov |
Intramolecular Cyclization and Annulation Reactions
This compound is a valuable precursor in the synthesis of various heterocyclic scaffolds due to the reactive nature of its aryl iodide and aminomethyl functionalities. These groups can participate in a range of intramolecular cyclization and annulation reactions, leading to the formation of complex, fused ring systems. The strategic positioning of the iodo and aminomethyl groups on the phenyl ring allows for the construction of key heterocyclic cores, such as indoles, quinolines, and benzoxazines, which are prevalent in medicinal chemistry and materials science.
The synthesis of indole (B1671886) scaffolds from 2-iodoaniline (B362364) derivatives is a well-established and powerful transformation in organic chemistry. This compound, as a substituted 2-iodoaniline, can readily participate in these cyclization reactions, typically facilitated by palladium catalysis, to yield 6-chloroindole (B17816) derivatives. Two prominent methods for this transformation are the Larock indole synthesis and the intramolecular Heck reaction.
The Larock indole synthesis involves the palladium-catalyzed reaction of a 2-iodoaniline with a disubstituted alkyne. wikipedia.org This reaction is known for its versatility and high regioselectivity, generally placing the more sterically demanding substituent of the alkyne at the 2-position of the resulting indole. nih.gov For this compound, prior N-functionalization (e.g., N-acetylation or N-tosylation) is typically required to achieve high yields. wikipedia.org The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl iodide to a Pd(0) species, alkyne insertion, and subsequent intramolecular cyclization. wikipedia.org
The intramolecular Heck reaction provides another route to indoles. wikipedia.org In this case, the aminomethyl group of this compound would first be derivatized to introduce an alkenyl group, for example, by N-allylation. The resulting N-allyl-(4-chloro-2-iodophenyl)methanamine can then undergo a palladium-catalyzed intramolecular cyclization. This reaction typically proceeds via an exo cyclization pathway to form a five- or six-membered ring. youtube.com The choice of palladium catalyst, ligands, and reaction conditions can influence the efficiency and regioselectivity of the cyclization. rsc.org
Table 1: Key Research Findings on Indole Formation from 2-Iodoaniline Precursors
| Reaction Type | Precursor | Key Reagents & Conditions | Product | Reference(s) |
|---|---|---|---|---|
| Larock Indole Synthesis | N-acetyl-2-iodoaniline | Alkyne, Pd(OAc)₂, LiCl, K₂CO₃, DMF | 2,3-disubstituted indole | wikipedia.orgnih.govnih.gov |
| Larock Indole Synthesis | N-tosyl-2-iodoaniline | Internal alkyne, Pd(OAc)₂, PPh₃, Na₂CO₃, DMF | 2,3-disubstituted indole | wikipedia.org |
| Intramolecular Heck Reaction | N-allyl-2-iodoaniline | Pd(OAc)₂, PPh₃, Ag₂CO₃, THF | Indoline (can be oxidized to indole) | wikipedia.orgyoutube.com |
| Intramolecular Heck Reaction | N-acryloyl-2-iodoaniline | Pd₂(dba)₃, (S)-BINAP, PMP, DMA | 3,3-disubstituted oxindole | nih.gov |
The core structure of this compound can also be elaborated to form other important heterocyclic systems such as quinolines and benzoxazines. These transformations typically require multi-step sequences, often involving the initial reaction of the amine functionality followed by a cyclization step.
Quinoline (B57606) Synthesis:
The synthesis of quinolines from anilines is a cornerstone of heterocyclic chemistry, with classic named reactions like the Doebner-von Miller and Combes syntheses providing reliable routes. wikipedia.orgwikipedia.org To utilize this compound in these reactions, the aminomethyl group would likely need to be converted to a primary aniline (B41778).
The Doebner-von Miller reaction involves the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of a strong acid. wikipedia.org This would lead to the formation of a substituted quinoline. The reaction mechanism is complex and is thought to involve a Michael addition followed by cyclization and aromatization. wikipedia.org
The Combes quinoline synthesis utilizes the reaction of an aniline with a β-diketone under acidic conditions. wikipedia.org This reaction proceeds via the formation of a Schiff base intermediate, which then undergoes an acid-catalyzed cyclization and dehydration to afford the quinoline ring system. wikipedia.org
Benzoxazine (B1645224) Synthesis:
The formation of a benzoxazine ring requires the presence of a hydroxyl group ortho to the amine. Therefore, to synthesize a benzoxazine from this compound, the iodo group would first need to be replaced by a hydroxyl group, a transformation achievable through various synthetic methods, to yield a 2-amino-5-chlorophenol (B1209517) derivative. This intermediate can then undergo cyclization with various carbonyl-containing compounds.
A common method for the synthesis of 2-substituted benzoxazoles (a class of benzoxazine) is the condensation of a 2-aminophenol (B121084) with an aldehyde. nih.govresearchgate.net This reaction can be promoted by a variety of catalysts, including Brønsted or Lewis acids, and can often be performed under environmentally benign conditions. nih.govresearchgate.net The reaction of the 2-aminophenol derivative with an aldehyde would lead to the formation of a Schiff base, which then cyclizes and aromatizes to the benzoxazole.
Table 2: Key Research Findings on Quinoline and Benzoxazine Synthesis
| Heterocycle | Synthetic Method | Precursor Type | Key Reagents & Conditions | Product | Reference(s) |
|---|---|---|---|---|---|
| Quinoline | Doebner-von Miller | Aniline, α,β-unsaturated carbonyl | Strong acid (e.g., H₂SO₄), Lewis acid catalyst | Substituted quinoline | wikipedia.orgnih.gov |
| Quinoline | Combes Synthesis | Aniline, β-diketone | Strong acid (e.g., H₂SO₄) | 2,4-disubstituted quinoline | wikipedia.org |
| Benzoxazine | Condensation | 2-Aminophenol, Aldehyde | Acid or metal catalyst, various solvents | 2-substituted benzoxazole | nih.govnih.govresearchgate.net |
| Benzoxazine | Cyclization | 2-Aminophenol, Carboxylic Acid | Lawesson's reagent, microwave | 2-substituted benzoxazole | organic-chemistry.org |
Reactivity and Chemical Behavior
Nucleophilic Substitution Reactions
The primary amine group in (4-Chloro-2-iodophenyl)methanamine is nucleophilic and can participate in a wide range of reactions. It can be acylated, alkylated, and used in the formation of imines and other nitrogen-containing functional groups. These reactions are fundamental to its use as a building block for creating more complex molecules.
Cross-Coupling Reactions
A key feature of this compound is the presence of two different halogen atoms on the aromatic ring. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This difference in reactivity allows for selective functionalization at the 2-position. Common cross-coupling reactions that can be selectively performed at the C-I bond include:
Suzuki-Miyaura coupling: with boronic acids or esters to form a new carbon-carbon bond.
Heck coupling: with alkenes.
Sonogashira coupling: with terminal alkynes. researchgate.net
Buchwald-Hartwig amination: with amines to form a carbon-nitrogen bond.
After the initial cross-coupling at the iodine-bearing position, the less reactive chlorine at the 4-position can be targeted for a second cross-coupling reaction under more forcing conditions, allowing for the synthesis of intricately substituted aromatic compounds. acs.org
Other Relevant Chemical Transformations
The aminomethyl group can be oxidized to an aldehyde or a carboxylic acid under appropriate conditions. Furthermore, the aromatic ring itself, although substituted, could potentially undergo further electrophilic substitution, though the existing substituents would direct any incoming electrophile and the ring is already electron-poor.
V. Advanced Spectroscopic and Structural Analysis of 4 Chloro 2 Iodophenyl Methanamine and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Stereochemical Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of (4-Chloro-2-iodophenyl)methanamine and its derivatives. Both ¹H and ¹³C NMR provide a wealth of information regarding the chemical environment of each nucleus.
In the ¹H NMR spectrum of related benzylamine (B48309) derivatives, the benzylic protons (CH₂) typically appear as a singlet around 4.3-4.9 ppm. nih.govopenmedicinalchemistryjournal.com The aromatic protons exhibit complex splitting patterns in the range of 6.6-8.0 ppm, with their precise chemical shifts and coupling constants being highly dependent on the substitution pattern of the aromatic ring. openmedicinalchemistryjournal.comrsc.org For this compound, the protons on the substituted phenyl ring would give rise to distinct signals, the chemical shifts of which are influenced by the electron-withdrawing effects of the chloro and iodo substituents.
The ¹³C NMR spectrum provides further confirmation of the carbon skeleton. The benzylic carbon (CH₂) in benzylamine derivatives typically resonates around 43-65 ppm. nih.govrsc.org The aromatic carbons show signals in the region of 110-150 ppm, with the carbons directly attached to the halogen atoms exhibiting characteristic shifts. openmedicinalchemistryjournal.com For instance, the carbon bearing the chloro group and the carbon bearing the iodo group in this compound would have their chemical shifts significantly influenced by the electronegativity and anisotropic effects of the halogens.
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in assigning the complex proton and carbon signals unequivocally, especially for more complex derivatives. bas.bg These techniques help establish connectivity between protons, between protons and directly attached carbons, and between protons and carbons separated by two or three bonds, respectively. Furthermore, Nuclear Overhauser Effect (NOE) spectroscopy can be employed to determine the stereochemistry and through-space proximity of different parts of the molecule. bas.bg
Table 1: Representative NMR Data for Substituted Benzylamine Derivatives
| Compound/Fragment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Source |
| N-(4-chlorobenzylidene)-1-(4-chlorophenyl)methanamine | 4.75 (s, 2H, CH₂), 7.26-7.68 (m, aromatic H) | Not specified | rsc.org |
| Benzylamine-sulphonamide derivatives | ~4.90 (s, N-CH₂), ~4.20 (s, S-CH₂), 6.90-8.51 (aromatic H) | >50 (N-CH₂), 33.4-38.5 (S-CH₂), 105.0-166.7 (aromatic C) | nih.gov |
| 5-Bromo-3-ethoxy-2-hydroxy-N-(phenyl)benzylamine | 4.33 (s, 2H, CH₂), 6.68-7.17 (m, aromatic H) | 43.68 (CH₂), 111.32-147.60 (aromatic C) | openmedicinalchemistryjournal.com |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of this compound and its derivatives, typically with an accuracy of 5 ppm or better. nih.gov This high accuracy allows for the unambiguous determination of the elemental composition of the molecule.
The fragmentation patterns observed in the mass spectrum provide valuable structural information. For benzylamine derivatives, a common fragmentation pathway involves the cleavage of the C-C bond alpha to the nitrogen atom, leading to the formation of a stable tropylium (B1234903) ion or related benzylic cations. nih.govresearchgate.net The molecular ion peak (M+) for compounds containing a single nitrogen atom will be an odd number. libretexts.orgmiamioh.edu
In the case of this compound, the presence of chlorine and iodine atoms will result in characteristic isotopic patterns for the molecular ion and any fragments containing these halogens. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio, which will produce a characteristic M and M+2 pattern. miamioh.edu Iodine is monoisotopic (¹²⁷I). The fragmentation of halogenated organic compounds often involves the loss of the halogen atom or a hydrogen halide molecule. miamioh.edu
The fragmentation of protonated benzylamines under electrospray ionization (ESI) conditions often begins with the elimination of ammonia (B1221849) (NH₃) at low collision energies. nih.gov Subsequent fragmentations at higher energies can involve complex rearrangements and losses of other small molecules. nih.gov
Table 2: Common Fragmentation Patterns in Mass Spectrometry of Benzylamine and Halogenated Aromatic Compounds
| Ionization Method | Precursor Ion | Key Fragmentation Pathways | Resulting Fragments | Source |
| Electron Ionization (EI) | M⁺ | α-cleavage (loss of alkyl radical) | [M-R]⁺ | miamioh.edu |
| EI | M⁺ | Loss of halogen | [M-X]⁺ | miamioh.edu |
| ESI | [M+H]⁺ | Loss of NH₃ | [M+H-NH₃]⁺ | nih.gov |
| EI | Aromatic Halide M⁺ | Loss of halogen radical | [Ar]⁺ | miamioh.edu |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in this compound by analyzing its vibrational modes.
The IR spectrum of a primary amine like this compound would be expected to show N-H stretching vibrations in the region of 3300-3500 cm⁻¹. Typically, primary amines exhibit two bands in this region corresponding to symmetric and asymmetric stretching. The C-H stretching vibrations of the aromatic ring and the methylene (B1212753) group would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C-N stretching vibration is typically observed in the range of 1020-1250 cm⁻¹. The C-Cl stretching vibration gives rise to a strong absorption in the 600-800 cm⁻¹ region, while the C-I stretch appears at lower frequencies, typically between 500-600 cm⁻¹. researchgate.net Aromatic C=C stretching vibrations are observed in the 1450-1600 cm⁻¹ region.
Raman spectroscopy provides complementary information, particularly for non-polar bonds. The aromatic ring vibrations are often strong in the Raman spectrum. The symmetric stretching of the C-X (halogen) bonds can also be observed. By comparing the experimental IR and Raman spectra with theoretical calculations, a detailed assignment of the vibrational modes can be achieved. ijtsrd.comnih.govnih.gov
Table 3: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| N-H (amine) | Stretching | 3300 - 3500 |
| C-H (aromatic) | Stretching | 3000 - 3100 |
| C-H (methylene) | Stretching | 2850 - 2960 |
| C=C (aromatic) | Stretching | 1450 - 1600 |
| C-N | Stretching | 1020 - 1250 |
| C-Cl | Stretching | 600 - 800 |
| C-I | Stretching | 500 - 600 |
X-ray Diffraction (XRD) for Single-Crystal and Powder Structural Characterization
X-ray Diffraction (XRD) is the most powerful technique for determining the three-dimensional atomic arrangement of a crystalline solid. For this compound, both single-crystal and powder XRD can provide valuable structural information.
Single-crystal XRD, when suitable crystals can be grown, provides the most accurate and detailed structural information, including bond lengths, bond angles, and torsional angles. nih.gov This allows for the precise determination of the molecular conformation and the intermolecular interactions, such as hydrogen bonding and π-stacking, in the solid state. The absolute configuration of chiral derivatives can also be determined using single-crystal XRD. nih.govnih.gov
When single crystals of sufficient quality are not available, powder XRD can be used for structural characterization. researchgate.neticdd.com While more challenging for organic molecules, modern computational methods can allow for the determination of the crystal structure from high-quality powder diffraction data. researchgate.net Powder XRD is also useful for identifying the crystalline phase of a sample and assessing its purity. For halogenated organic compounds, the heavy atoms (chlorine and iodine) can facilitate the structure solution process from powder data due to their strong scattering of X-rays.
Application of Advanced Spectroscopic Probes for Reaction Monitoring and Kinetic Investigations
Advanced spectroscopic techniques are not only used for static structural characterization but can also be applied to monitor the progress of chemical reactions and investigate their kinetics. ijtsrd.com For instance, the formation or consumption of this compound or its derivatives in a reaction mixture can be monitored in real-time using techniques like in-situ NMR or IR spectroscopy. acs.org
By tracking the concentration of reactants, intermediates, and products over time, detailed kinetic information, such as reaction rates and activation parameters, can be determined. nih.gov For example, UV-Vis spectroscopy can be used to follow reactions that involve a change in chromophore concentration. nih.gov The insights gained from these kinetic studies are crucial for optimizing reaction conditions and understanding reaction mechanisms involving this compound.
Vi. Computational Chemistry and Theoretical Investigations of 4 Chloro 2 Iodophenyl Methanamine
Quantum Chemical Calculations for Electronic Structure and Bonding Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic properties of a molecule. For (4-Chloro-2-iodophenyl)methanamine, these calculations would reveal the distribution of electrons and the nature of the chemical bonds.
Key parameters that would be determined include:
Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting the molecule's reactivity. The HOMO-LUMO gap is an indicator of chemical stability. mdpi.com
Electron Density and Electrostatic Potential: Mapping the electrostatic potential onto the electron density surface would identify electrophilic and nucleophilic sites, providing clues about how the molecule interacts with other chemical species.
Bonding Analysis: Techniques like Quantum Theory of Atoms in Molecules (QTAIM) could be used to characterize the nature of the C-Cl and C-I bonds, determining whether they are predominantly covalent or have significant ionic character.
A hypothetical data table for such calculations might look like this:
Table 1: Calculated Electronic Properties of this compound
| Property | Value | Method/Basis Set |
|---|---|---|
| HOMO Energy | Value (eV) | DFT/B3LYP/6-311G(d,p) |
| LUMO Energy | Value (eV) | DFT/B3LYP/6-311G(d,p) |
| HOMO-LUMO Gap | Value (eV) | DFT/B3LYP/6-311G(d,p) |
Note: The values in this table are placeholders and would need to be determined by actual quantum chemical calculations.
Mechanistic Studies of Chemical Reactions via Computational Modeling
Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis or its participation in further chemical transformations.
Such studies would typically involve:
Locating Transition States: By calculating the potential energy surface of a reaction, researchers can identify the transition state structures, which are the highest energy points along the reaction pathway.
Calculating Activation Energies: The energy difference between the reactants and the transition state, known as the activation energy, determines the rate of the reaction. mdpi.com
Investigating Reaction Pathways: Computational models can compare different possible reaction pathways to determine the most energetically favorable one. For instance, in nucleophilic substitution reactions common for halogenated aromatics, calculations could predict whether substitution is more likely to occur at the chlorine or iodine position. mdpi.com
Conformational Landscape and Energetics via Molecular Mechanics and Dynamics Simulations
The three-dimensional structure of a molecule is not static. This compound has rotational freedom around the C-C and C-N single bonds.
Conformational Analysis: Molecular mechanics or DFT calculations can be used to perform a systematic search of the conformational space to identify stable conformers (energy minima). The relative energies of these conformers determine their population at a given temperature.
Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of the conformational landscape in different environments, such as in solution. researchgate.net These simulations can reveal the flexibility of the molecule and the timescales of conformational changes.
Table 2: Hypothetical Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (C-C-C-N) | Relative Energy (kcal/mol) |
|---|---|---|
| 1 | Angle 1 | 0.0 |
| 2 | Angle 2 | Value |
Note: The values in this table are placeholders and would need to be determined by actual conformational analysis.
Analysis of Intermolecular Interactions and Crystal Packing Modes in Solid-State Systems
The arrangement of molecules in a crystal, known as crystal packing, is governed by intermolecular interactions. Understanding these interactions is crucial for predicting the physical properties of the solid material.
For this compound, the following interactions would be of interest:
Hydrogen Bonding: The amine group (-NH2) can act as a hydrogen bond donor, while the nitrogen, chlorine, and iodine atoms can act as acceptors.
Halogen Bonding: The iodine atom, and to a lesser extent the chlorine atom, can participate in halogen bonds, which are highly directional interactions between a halogen atom and a nucleophilic site. rsc.orgias.ac.in
π-π Stacking: The aromatic rings can interact through π-π stacking. mdpi.com
Tools like Hirshfeld surface analysis can be used to visualize and quantify these intermolecular contacts. mdpi.com Computational methods can also be used to calculate the lattice energy of a crystal, which is a measure of the strength of the intermolecular forces. ias.ac.in The study of different polymorphic forms, or different crystal structures of the same compound, can reveal how subtle changes in packing can affect the material's properties. ias.ac.in
Viii. Future Perspectives and Emerging Research Directions
Development of Sustainable and Atom-Economical Synthetic Protocols
Future synthetic research concerning (4-Chloro-2-iodophenyl)methanamine will invariably pivot towards "green" chemistry principles, emphasizing sustainability and atom economy. Traditional multi-step syntheses often rely on stoichiometric reagents and harsh conditions, generating considerable waste. The development of catalytic, one-pot procedures represents a significant leap forward.
Research is expected to focus on C-H functionalization, a powerful strategy that avoids the pre-functionalization of starting materials. For instance, copper-catalyzed cross-dehydrogenative coupling methods could enable the direct amination of toluene (B28343) derivatives, offering a more streamlined and efficient route. chemistryviews.orgtib.eu Furthermore, novel methods for the iodination of aromatic rings that bypass classical routes like the Sandmeyer reaction are being explored. researchgate.net These can involve copper-catalyzed halogen exchange from more accessible bromo-aromatics or direct iodination using oxidizing agents in greener solvent systems. google.comlibretexts.org Such advancements reduce the number of synthetic steps, minimize waste, and often proceed under milder conditions.
| Synthetic Approach | Description | Potential Advantages | Key Research Area |
|---|---|---|---|
| Catalytic C-H Amination | Direct introduction of the aminomethyl group onto a pre-functionalized chlor-iodobenzene scaffold using a catalyst. | - High atom economy
| Development of selective catalysts that can operate on a di-halogenated, electron-deficient ring. |
| Copper-Catalyzed Halogen Exchange | Synthesis from a bromo-chloro-benzylamine precursor via a copper-catalyzed Finkelstein-type reaction. google.com | - Milder reaction conditions compared to traditional methods
| Optimization of ligands and copper sources to enhance catalytic turnover and yield. |
| Flow Chemistry Synthesis | Utilizing micro-channel reactors for iodination or amination steps. tib.eu | - Enhanced safety and control
| Adaptation of existing batch protocols to continuous flow systems for industrial-scale production. |
Exploration of Organocatalytic and Biocatalytic Transformations
The demand for enantiomerically pure compounds, particularly in the pharmaceutical industry, is a major driver of innovation in asymmetric catalysis. Future work with this compound will likely explore its use in organocatalytic and biocatalytic reactions, both as a substrate and potentially as a precursor to new catalysts.
Organocatalysis offers a metal-free alternative to traditional catalysis, reducing the risk of heavy metal contamination in final products. The aminomethyl group of the title compound can be a handle for derivatization into various organocatalyst classes, such as squaramides or (thio)ureas, which are effective in promoting a range of asymmetric transformations. nih.govacs.org
Biocatalysis is emerging as a powerful and sustainable tool for chemical synthesis. researchgate.net Enzymes like transaminases could be engineered to perform the asymmetric amination of a corresponding ketone, (4-chloro-2-iodophenyl)methanone, to produce chiral this compound with high enantioselectivity. This approach offers mild reaction conditions, exceptional selectivity, and a significantly reduced environmental footprint.
| Catalytic Method | Potential Transformation | Significance | Emerging Research Direction |
|---|---|---|---|
| Asymmetric Organocatalysis | The compound's amine group can be used to synthesize new chiral organocatalysts for reactions like Michael additions or aldol (B89426) reactions. nih.govacs.org | Enables metal-free synthesis of complex chiral molecules. | Design of novel catalysts where the chloro- and iodo-substituents tune solubility and electronic properties. |
| Biocatalytic Deracemization | Use of enzymes (e.g., amine oxidases or acylases) for the kinetic resolution of racemic this compound. | Provides access to single-enantiomer products, crucial for pharmaceutical applications. | Enzyme screening and directed evolution to find biocatalysts with high activity and selectivity for this specific substrate. |
| Enzymatic Asymmetric Synthesis | Direct synthesis of a single enantiomer from (4-chloro-2-iodophenyl)methanone using engineered transaminases. | Highly efficient and sustainable route to enantiopure amines. researchgate.net | Development of robust enzymes that tolerate high substrate concentrations and organic co-solvents. |
Integration into Advanced Materials Science Research and Applications
The unique substitution pattern of this compound makes it an attractive candidate for the design of novel functional materials. The amine group provides a reliable coordination site for metal ions, while the halogen atoms can be used to tune electronic properties, introduce specific interactions like halogen bonding, or serve as reactive sites for post-synthetic modification.
One promising area is the development of Metal-Organic Frameworks (MOFs) . The compound could serve as an organic linker, creating porous materials with potential applications in gas storage, separation, or heterogeneous catalysis. chemistryviews.org The presence of both chlorine and iodine offers distinct reactivities for subsequent functionalization, allowing for the creation of multifunctional MOFs. For example, a bismuth-based MOF has been shown to be an effective photocatalyst for benzylamine (B48309) coupling. acs.org
In polymer science , this compound could be incorporated as a monomer to synthesize polymers with high refractive indices, flame retardant properties, or specific surface characteristics. The heavy iodine atom, in particular, can significantly increase the refractive index of a material.
| Material Class | Potential Role of the Compound | Resulting Properties and Applications |
|---|---|---|
| Metal-Organic Frameworks (MOFs) | Organic linker or strut. chemistryviews.org | - Catalysis (using halogen atoms as active sites)
|
| Functional Polymers | Monomer integrated into polymer chains. | - High refractive index materials for optics
|
| Organic Electronics | Building block for organic semiconductors or charge-transport materials. | - The iodo-substituent can facilitate intermolecular interactions crucial for charge transport.
|
Cross-Disciplinary Research Opportunities at the Interface of Organic Chemistry and Related Fields
The true potential of this compound will be unlocked through collaborative research that spans traditional scientific boundaries. Its structure is emblematic of scaffolds found in medicinal chemistry, agrochemicals, and molecular probes.
In medicinal chemistry , the introduction of halogens is a common strategy to modulate the pharmacological profile of a drug candidate. The chloro- and iodo-substituents can influence metabolic stability, membrane permeability, and binding affinity through effects like halogen bonding. mdpi.com This compound is an ideal starting point for fragment-based drug discovery campaigns targeting a wide range of biological targets.
In agrochemical science , substituted benzylamines are precursors to various herbicides and fungicides. Research could explore derivatives of this compound for novel crop protection agents.
Furthermore, the iodine atom allows for the straightforward introduction of a radiolabel (e.g., ¹²³I, ¹²⁵I, or ¹³¹I), opening up applications in radiopharmaceutical chemistry for the development of diagnostic imaging agents (SPECT or PET) or targeted radiotherapeutics.
| Interdisciplinary Field | Research Opportunity | Potential Impact |
|---|---|---|
| Medicinal Chemistry & Chemical Biology | Use as a scaffold for synthesizing libraries of bioactive compounds for screening against diseases. mdpi.com | Discovery of new therapeutic agents with improved efficacy and pharmacokinetic properties. |
| Agrochemical Science | Development of novel pesticides or herbicides based on the compound's structure. | Creation of more effective and potentially safer crop protection solutions. |
| Computational Chemistry | In-silico modeling of derivatives to predict binding affinities and ADMET properties. mdpi.com | Rational design of molecules, accelerating the discovery process and reducing experimental costs. |
| Radiopharmaceutical Chemistry | Synthesis of radiolabeled analogues for use as imaging agents or therapeutics. | Development of new tools for disease diagnosis and targeted cancer therapy. |
Q & A
Basic Research Questions
Q. What are the preferred synthetic routes for (4-Chloro-2-iodophenyl)methanamine, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves halogenation of a phenylmethanamine precursor. For example, iodination of (4-chloro-2-aminomethyl)benzene using iodine monochloride (ICl) in acetic acid at 60–80°C achieves moderate yields (~50–60%) . Optimization includes controlling stoichiometry (1:1.2 molar ratio of substrate to ICl) and reaction time (6–8 hrs). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization improves purity (>95%) .
Q. How is structural characterization performed for this compound?
- Methodology :
- X-ray crystallography : Single-crystal analysis (e.g., using SHELX programs ) confirms bond lengths (C–I: ~2.09 Å) and dihedral angles between the aromatic ring and methanamine group.
- Spectroscopy :
- NMR : H NMR (DMSO-d6) shows signals for aromatic protons (δ 7.2–7.8 ppm) and methanamine protons (δ 3.1–3.3 ppm) .
- FT-IR : Peaks at ~3400 cm (N–H stretch) and 520 cm (C–I stretch) .
Q. What preliminary biological assays are used to screen this compound?
- Methodology :
- Antimicrobial activity : Tested against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution (MIC values reported in µg/mL) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM .
Advanced Research Questions
Q. How does the iodine substituent influence electronic properties and reactivity compared to bromo/chloro analogs?
- Analysis :
- Electron-withdrawing effect : Iodine’s polarizability reduces electron density on the aromatic ring, enhancing electrophilic substitution at the para position.
- Reactivity : Iodine’s leaving group ability facilitates Suzuki-Miyaura coupling (e.g., with aryl boronic acids) under Pd catalysis (1 mol% Pd(PPh), KCO, DMF, 80°C) .
- Comparative data : (4-Cl-2-I-phenyl)methanamine shows 20% faster coupling rates than bromo analogs due to iodine’s lower bond dissociation energy .
Q. What computational methods predict binding interactions of this compound with biological targets?
- Methodology :
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., monoamine oxidases). The iodine atom forms halogen bonds with Leu-164 in MAO-B (binding energy: −8.2 kcal/mol) .
- MD simulations : GROMACS assesses stability of ligand-protein complexes (RMSD < 2.0 Å over 100 ns) .
Q. How can structural modifications enhance selectivity for neurological targets?
- Case study : Adding a cyclopropyl group to the methanamine backbone (as in (S)-cyclopropyl(4-fluorophenyl)methanamine) increases blood-brain barrier permeability (logP = 2.1 vs. 1.5 for parent compound) .
- SAR data :
| Modification | Target Affinity (IC50) | Selectivity Ratio (MAO-B/MAO-A) |
|---|---|---|
| Parent compound | 450 nM | 1.2 |
| Cyclopropyl derivative | 120 nM | 5.8 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
